molecular formula C7H10N4O3 B2719817 2-[(5-carbamoyl-1-methyl-1H-pyrazol-3-yl)amino]acetic acid CAS No. 2247206-52-4

2-[(5-carbamoyl-1-methyl-1H-pyrazol-3-yl)amino]acetic acid

Cat. No.: B2719817
CAS No.: 2247206-52-4
M. Wt: 198.182
InChI Key: CXPDYDDZZATKBH-UHFFFAOYSA-N
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Description

2-[(5-carbamoyl-1-methyl-1H-pyrazol-3-yl)amino]acetic acid is a compound with the molecular formula C7H10N4O3 and a molecular weight of 198.182. This compound is part of the pyrazole family, which is known for its diverse applications in organic and medicinal chemistry. The structure of this compound includes a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-carbamoyl-1-methyl-1H-pyrazol-3-yl)amino]acetic acid can be achieved through various synthetic routesThe reaction conditions typically involve the use of a suitable solvent, such as ethanol or water, and a catalyst like p-toluenesulfonic acid to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(5-carbamoyl-1-methyl-1H-pyrazol-3-yl)amino]acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

2-[(5-carbamoyl-1-methyl-1H-pyrazol-3-yl)amino]acetic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of heterocyclic compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of 2-[(5-carbamoyl-1-methyl-1H-pyrazol-3-yl)amino]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1-methylpyrazole: A precursor in the synthesis of 2-[(5-carbamoyl-1-methyl-1H-pyrazol-3-yl)amino]acetic acid.

    Indole-3-acetic acid: A plant hormone with a similar acetic acid moiety.

    Imidazole derivatives: Compounds with a similar five-membered ring structure containing nitrogen atoms.

Uniqueness

This compound is unique due to its specific combination of a pyrazole ring and an acetic acid moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[(5-carbamoyl-1-methylpyrazol-3-yl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O3/c1-11-4(7(8)14)2-5(10-11)9-3-6(12)13/h2H,3H2,1H3,(H2,8,14)(H,9,10)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXPDYDDZZATKBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)NCC(=O)O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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